Ergosteróis e derivados
Ergosterols and their derivatives are a class of sterol compounds found primarily in fungi, although they can also be synthesized in plants and animals. Ergosterol is the predominant form of vitamin D2 precursor in fungal cells and plays a crucial role in the structural integrity of cell membranes. The derivatives of ergosterol include various functional groups such as hydroxyl, methyl, or epoxy modifications, which can alter their solubility, bioavailability, and specific biological activities.
In industrial applications, ergosterols and their derivatives are widely used in pharmaceuticals due to their potential immunomodulatory effects. They are also utilized in food additives for enhancing the flavor profile and nutritional value of products. Furthermore, these compounds have shown promise in cosmetic formulations where they can serve as moisturizers or act as precursors in the production of vitamin D3.
The chemical structure and functional properties of ergosterols make them versatile candidates for a wide range of applications in biotechnology, nutrition, and health care industries.

Estrutura | Nome químico | CAS | MF |
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5-Dehydroepisterol | 23582-83-4 | C28H44O |
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24(28)-Dehydroergosterol | 29560-24-5 | C28H42O |
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ergosta-5,22,25-trien-3-ol | 80525-49-1 | C28H44O |
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delta8(14)-Ergostenol | 632-32-6 | C28H48O |
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4,4-Dimethyl-5alpha-ergosta-8,24(28)-dien-3beta-ol | 65982-33-4 | C30H50O |
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Roxburghiadiol A | 103629-93-2 | C29H48O2 |
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(3beta,22E)-ergosta-5,8,22-trien-3-ol | 50657-31-3 | C28H44O |
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(22E,24R)-24-methylcholesta-7,22-diene-3beta,5alpha,6beta-tiol | 100761-25-9 | C28H46O3 |
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24-Methyl-3beta-cholest-22-en | 86992-26-9 | C28H48O |
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(2beta,9xi,14xi,17xi,24xi)-25-methylergostane-2,3,6-triol | 79405-68-8 | C29H52O3 |
Literatura Relacionada
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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2. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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4. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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